

Discovery and history of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3,5-dimethylbenzonitrile
Cat. No.:	B116070

[Get Quote](#)

An In-depth Technical Guide to **4-Methoxy-3,5-dimethylbenzonitrile**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-3,5-dimethylbenzonitrile** (CAS No. 152775-45-6), a substituted aromatic nitrile. Due to the limited direct historical information on its initial discovery, this document focuses on the logical and documented synthetic pathways leading to its creation. The guide details the physicochemical properties, established synthetic methodologies for its key precursor, 4-Hydroxy-3,5-dimethylbenzonitrile, and standard protocols for the final methylation step. Special emphasis is placed on clear data presentation and detailed experimental procedures to aid researchers in its synthesis and application.

Introduction and History

The precise historical record of the discovery and first synthesis of **4-Methoxy-3,5-dimethylbenzonitrile** is not extensively documented in readily available scientific literature. Its existence and utility are primarily established through chemical supplier databases and its logical position as a derivative of the more well-studied precursor, 4-Hydroxy-3,5-dimethylbenzonitrile (also known as 4-cyano-2,6-dimethylphenol).[1][2] The history of this

compound is therefore intrinsically linked to the synthesis of its phenolic precursor and the application of standard organic chemistry methylation techniques.

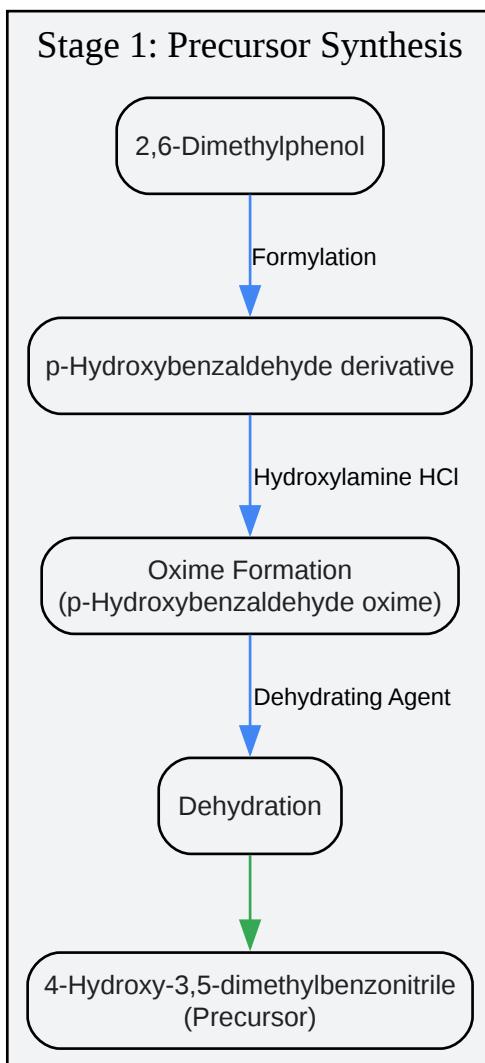
4-Hydroxy-3,5-dimethylbenzonitrile has gained attention as a crucial intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of antiviral agents like HIV replication inhibitors.[1][3] The synthesis of the target methoxy compound is a straightforward O-methylation of this phenolic hydroxyl group, a fundamental transformation in organic synthesis.

Physicochemical Properties

The key physicochemical properties for **4-Methoxy-3,5-dimethylbenzonitrile** and its direct precursor are summarized in Table 1 for comparative analysis.

Table 1: Physicochemical Properties

Property	4-Methoxy-3,5-dimethylbenzonitrile	4-Hydroxy-3,5-dimethylbenzonitrile
CAS Number	152775-45-6[4]	4198-90-7[5]
Molecular Formula	C ₁₀ H ₁₁ NO[4]	C ₉ H ₉ NO[2]
Molecular Weight	161.20 g/mol [6]	147.17 g/mol [5]
Appearance	- (Typically solid)	White to off-white crystalline solid[7]
Melting Point	-	123-127 °C[5]
Purity	≥ 97%[8]	≥ 97%[5]
SMILES	N#CC1=CC(C)=C(OC)C(C)=C1[4]	CC1=CC(=CC(=C1O)C)C#N[2]
InChI Key	-	WFYGXOWFEIOHCZ-UHFFFAOYSA-N[5]


Synthetic Methodologies

The synthesis of **4-Methoxy-3,5-dimethylbenzonitrile** is best understood as a two-stage process:

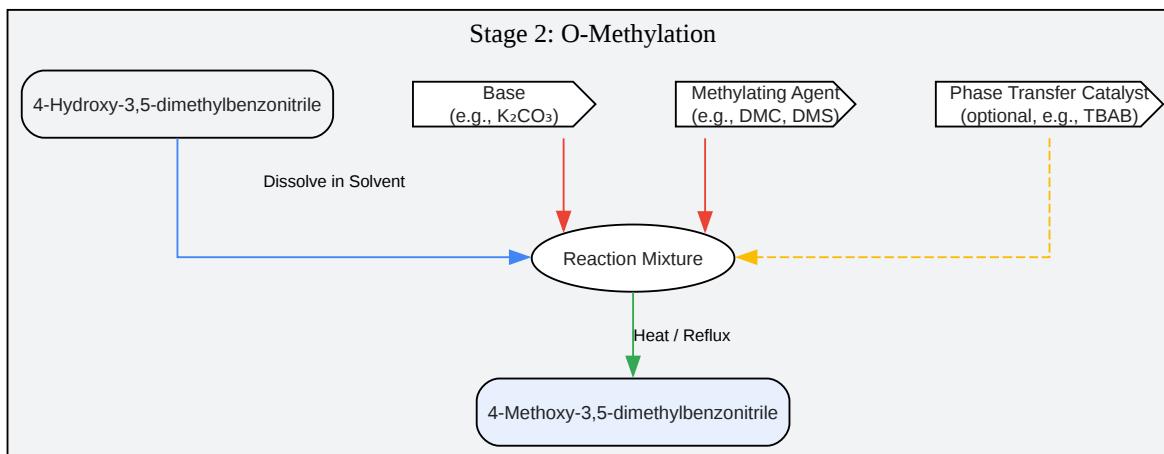
- Synthesis of the precursor, 4-Hydroxy-3,5-dimethylbenzonitrile.
- O-methylation of the precursor to yield the final product.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This precursor is exclusively a synthetic compound.^[7] A common industrial approach involves the halogenation and subsequent cyanation of 2,6-dimethylphenol. An alternative laboratory-scale synthesis involves the conversion of a p-hydroxybenzaldehyde derivative. A general workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the precursor.


Experimental Protocol: Synthesis of p-Cyanophenol like compound

This protocol is adapted from a general method for preparing p-cyanophenol compounds from p-hydroxybenzaldehyde derivatives.[\[9\]](#)

- Oxime Formation: A p-hydroxybenzaldehyde derivative (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde) is dissolved in 95% ethanol. An aqueous solution of hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) is added, and the mixture is stirred. The pH is adjusted to ~9.5 with an ammonium hydroxide solution to facilitate the reaction. The resulting oxime is extracted using an organic solvent like ethyl acetate.
- Dehydration and Nitrile Formation: The dried p-hydroxybenzaldehyde oxime intermediate is dissolved in a suitable solvent such as dichloromethane (CH_2Cl_2). A base (e.g., triethylamine, Et_3N) is added, and the solution is cooled to 0°C. A dehydrating agent, such as methanesulfonyl chloride (MsCl), is added dropwise. The reaction proceeds for approximately 30 minutes.
- Work-up and Purification: The reaction mixture is poured into water. The organic layer is separated, washed multiple times with water, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is evaporated. The crude product is purified by crystallization from a suitable solvent system (e.g., isopropyl ether/isopropyl alcohol) to yield the final 4-Hydroxy-3,5-dimethylbenzonitrile.[\[9\]](#)

O-Methylation of 4-Hydroxy-3,5-dimethylbenzonitrile

The conversion of the phenolic precursor to the final methoxy compound is a classic O-methylation reaction. Various methylating agents can be employed, with dimethyl sulfate (DMS) and dimethyl carbonate (DMC) being common industrial choices.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for O-Methylation of the precursor.

Experimental Protocol: O-Methylation using Dimethyl Carbonate (DMC)

This protocol is based on general methods for the environmentally benign methylation of phenols using DMC under phase-transfer conditions.[10][11][12]

- **Reaction Setup:** In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 4-Hydroxy-3,5-dimethylbenzonitrile, an excess of dimethyl carbonate (DMC), a base such as potassium carbonate (K_2CO_3), and a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[10][12]
- **Reaction Execution:** Heat the mixture to reflux (typically 90-100°C) under atmospheric pressure.[10][11] Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
- **Work-up and Purification:** After cooling, the solid base (K_2CO_3) is removed by filtration. The excess DMC is removed by distillation. The remaining mixture is dissolved in a solvent like tert-butyl methyl ether (MTBE) and washed with aqueous hydrochloric acid (to remove the

PTC) followed by water.[10] The organic phase is dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude **4-Methoxy-3,5-dimethylbenzonitrile**. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications and Future Directions

While specific applications for **4-Methoxy-3,5-dimethylbenzonitrile** are not widely reported, its structure suggests potential utility as an intermediate in several fields:

- Medicinal Chemistry: As a derivative of a known HIV inhibitor precursor, it could be a building block for novel therapeutic agents.[1][3] The methoxy group can alter solubility, metabolic stability, and binding interactions compared to its hydroxyl analog.
- Agrochemicals: Substituted benzonitriles are common moieties in fungicides and other antimicrobial agents.[7]
- Materials Science: The aromatic nitrile structure could be incorporated into specialty polymers or liquid crystals.[7]

Further research is needed to explore the biological activity and material properties of this compound to unlock its full potential.

Conclusion

4-Methoxy-3,5-dimethylbenzonitrile is a fine chemical whose history is best understood through its synthesis from the well-characterized intermediate, 4-Hydroxy-3,5-dimethylbenzonitrile. The synthetic route involves established and reliable organic transformations, making it an accessible target for research laboratories. This guide provides the necessary physicochemical data and detailed experimental protocols to support its synthesis and encourage further investigation into its potential applications in drug discovery and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]
- 4. 152775-45-6|4-Methoxy-3,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. 3,5-二甲基-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. CAS NO. 152775-45-6 | 3 5-DIMETHYL-4-METHOXYBENZONITRILE 97 | C10H11NO [localpharmacguide.com]
- 7. Page loading... [guidechem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 10. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and history of 4-Methoxy-3,5-dimethylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116070#discovery-and-history-of-4-methoxy-3-5-dimethylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com